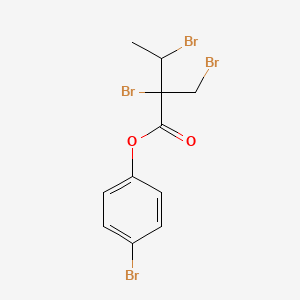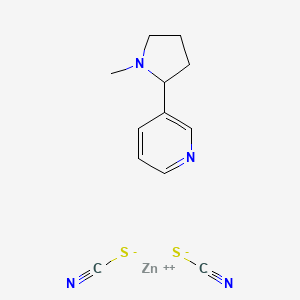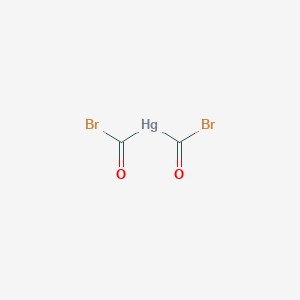
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate: is an organic compound that belongs to the class of sulfonyl carbamothioates It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methoxy group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the sulfonyl carbamothioate bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in solvents like ether or ethanol.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Major Products Formed:
Substitution Reactions: Products may include substituted benzene derivatives with different functional groups replacing the sulfonyl group.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, such as sulfonic acids or thiols.
Hydrolysis: Products may include 4-methoxybenzenesulfonic acid and ethylamine.
Aplicaciones Científicas De Investigación
Chemistry: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is used as a reagent in organic synthesis for the introduction of sulfonyl and carbamothioate groups into target molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of sulfonyl and carbamothioate groups on biological systems. It may be used in the development of new drugs or as a tool to investigate enzyme inhibition and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It may be used as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate involves the interaction of its sulfonyl and carbamothioate groups with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbamothioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with specific receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
S-Methyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a methyl group instead of an ethyl group.
S-Propyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a propyl group instead of an ethyl group.
S-Ethyl (4-chlorobenzene-1-sulfonyl)carbamothioate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is unique due to the presence of both the methoxy and ethyl groups, which can influence its reactivity and interactions with molecular targets. The combination of these functional groups may result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
63637-92-3 |
|---|---|
Fórmula molecular |
C10H13NO4S2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
S-ethyl N-(4-methoxyphenyl)sulfonylcarbamothioate |
InChI |
InChI=1S/C10H13NO4S2/c1-3-16-10(12)11-17(13,14)9-6-4-8(15-2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
RRHVWRJWYBMELN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
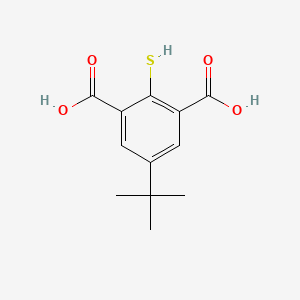
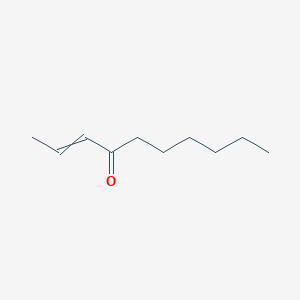
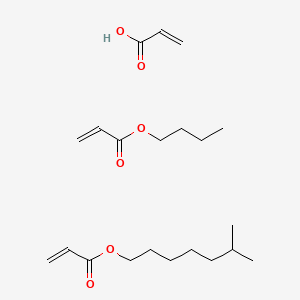
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)


![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
